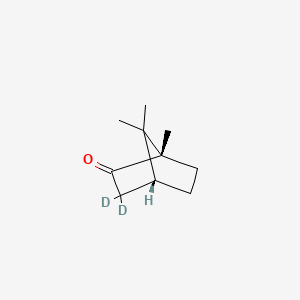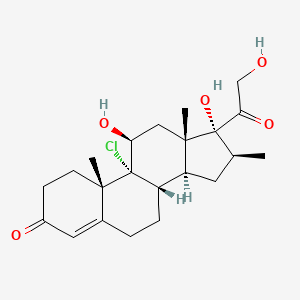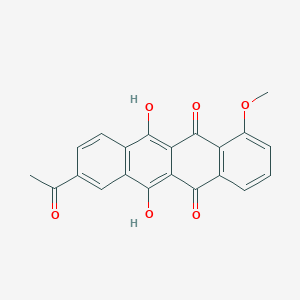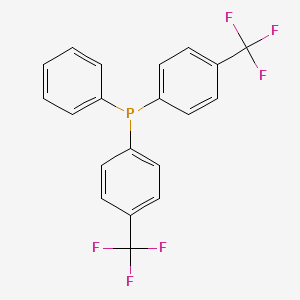
(R)-(+)-Camphor-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-Camphor-d2 is a deuterated form of camphor, a bicyclic monoterpene ketone. This compound is characterized by the presence of two deuterium atoms, which replace two hydrogen atoms in the camphor molecule. The deuterium labeling makes ®-(+)-Camphor-d2 particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Camphor-d2 typically involves the deuteration of camphor. One common method is the catalytic hydrogenation of camphor in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-(+)-Camphor-d2 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous purification techniques, such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-Camphor-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphorquinone.
Reduction: Reduction reactions can convert it to borneol or isoborneol.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Camphorquinone
Reduction: Borneol, Isoborneol
Substitution: Various substituted camphor derivatives
Applications De Recherche Scientifique
®-(+)-Camphor-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in NMR spectroscopy to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the production of fragrances and flavoring agents due to its characteristic odor.
Mécanisme D'action
The mechanism of action of ®-(+)-Camphor-d2 involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and alter their activity. The deuterium atoms in the molecule can influence the rate of metabolic reactions, leading to changes in the overall metabolic profile. The pathways involved include those related to the metabolism of terpenes and ketones.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camphor: The non-deuterated form of ®-(+)-Camphor-d2.
Borneol: A reduction product of camphor.
Isoborneol: Another reduction product of camphor.
Camphorquinone: An oxidation product of camphor.
Uniqueness
®-(+)-Camphor-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and other analytical techniques. The deuterium labeling also imparts different kinetic isotope effects, making it valuable in mechanistic studies and drug development.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1S,4R)-3,3-dideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10-/m1/s1/i6D2 |
Clé InChI |
DSSYKIVIOFKYAU-SVUHGRSUSA-N |
SMILES isomérique |
[2H]C1([C@H]2CC[C@](C1=O)(C2(C)C)C)[2H] |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)


![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)



![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)






